molecular formula C18H23N3O2S B2446649 1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine CAS No. 478245-52-2

1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine

Cat. No.: B2446649
CAS No.: 478245-52-2
M. Wt: 345.46
InChI Key: SNDHUVIMRXADFO-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a pyridinyl group, a phenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyridinyl intermediate, which is then coupled with the piperazine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridinyl ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the pyridinyl ring can produce piperidine derivatives.

Scientific Research Applications

1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a ligand in the study of receptor-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine: Contains a morpholine ring instead of piperazine.

Uniqueness

1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-4-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-14-13-16(15-7-5-4-6-8-15)19-18(17(14)24(3,22)23)21-11-9-20(2)10-12-21/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDHUVIMRXADFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N2CCN(CC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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